molecular formula C8H7NO5 B3048662 Methyl 4-hydroxy-2-nitrobenzoate CAS No. 178758-50-4

Methyl 4-hydroxy-2-nitrobenzoate

Cat. No. B3048662
CAS RN: 178758-50-4
M. Wt: 197.14 g/mol
InChI Key: XLTVRPYIMBEWNP-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2-nitrobenzoate” is a chemical compound with the CAS Number: 178758-50-4 . It has a molecular weight of 197.15 and its IUPAC name is methyl 4-hydroxy-2-nitrobenzoate . The compound is typically available in a powder form .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-hydroxy-2-nitrobenzoate” were not found in the search results, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-2-nitrobenzoate” is a powder with a melting point between 161-166°C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-hydroxy-2-nitrobenzoate crystallizes with two unique molecules, A and B, in the asymmetric unit of the triclinic unit cell . The study of these non-covalent interactions is crucial to understanding the structures of organic crystals .

Non-Covalent Interactions

This compound plays a significant role in biological or biomimetic systems as well as in artificial supramolecular structures. They can stabilize the three-dimensional structure of large molecules, such as proteins and nucleic acids, and are involved in many biological processes .

Hydrogen Bonding

In the crystal structure, 12 hydrogen bonding and two π-stacking interactions link the molecules into infinite stacked sheets parallel to (101) . This is a key aspect of its structural stability.

Nonlinear Optical Applications

Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .

Third-Order NLO Applications

These pyridine-based molecules were commonly operated for third-order NLO applications mainly which examine both nonlinear refraction (NLR) and nonlinear absorption (NLA) .

Drug Synthesis

Methyl 4-hydroxy-2-nitrobenzoate is used in the synthesis of Bosutinib, a second-generation Bcr-Abl kinase inhibitor . This drug has been evaluated for the treatment of Chronic Myeloid Leukemia (CML) in a Phase III clinical trial .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 4-hydroxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTVRPYIMBEWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610620
Record name Methyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-nitrobenzoate

CAS RN

178758-50-4
Record name Methyl 4-hydroxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxy-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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